
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Descripción general
Descripción
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H6BrF3O . It has a molecular weight of 267.05 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is 1S/C9H6BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anxiolytic Activity Research : The compound has been utilized in the synthesis of derivatives with anxiolytic activity. A study described the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing a basic-activated cyclization reaction, which included derivatives with substituted benzaldehydes such as 4-bromo-, highlighting its role in creating molecules with potential anxiolytic properties (Liszkiewicz et al., 2006).
Pharmacological Activities : Another research effort synthesized trifluoromethyl-containing imidazo[1,2-a]benzimidazoles by reacting with 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone, exploring their analgesic, antiplatelet, and other pharmacological activities (Zhukovskaya et al., 2018).
Anticancer and Antimicrobial Potentials : The interaction of the compound with various substrates has been shown to produce derivatives with potential anticancer and antimicrobial effects. For instance, the synthesis of novel thiazole and thiophene derivatives containing the tosyl moiety from 2-bromo-1-[4-tosyl amino) phenyl]ethanone revealed compounds with anticancer activity against liver and breast cancer (Hessien et al., 2009).
Material Science Applications
Electrophilic Trifluoromethylthiolation Reagents : In material science, a derivative, 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one, has been redisclosed as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis, highlighting its utility in synthesizing trifluoromethylthio compounds (Huang et al., 2016).
Biocatalytic Applications : The compound's derivatives have also been used in biocatalytic processes, such as the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, using recombinant Escherichia coli cells with excellent enantioselectivity (Chen et al., 2019).
Deoxytrifluoromethylation : Furthermore, the development of new bench-stable trifluoromethylation reagents based on the structure of phenyl bromodifluoroacetate, derived from similar compounds, streamlines access to trifluoromethylated biologically active molecules, showing its importance in medicinal chemistry (de Azambuja et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth .
Propiedades
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMIDZPWGMPHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
1197231-94-9 | |
| Record name | 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




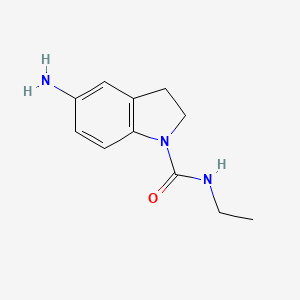
amine](/img/structure/B1454039.png)

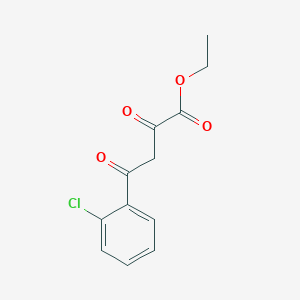
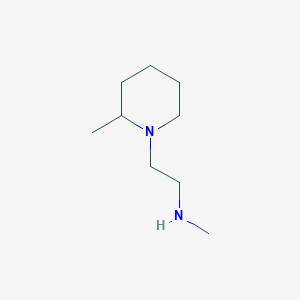
![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)

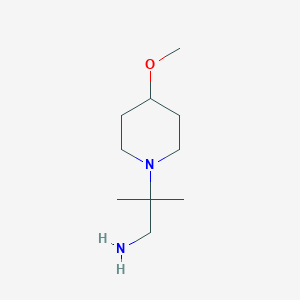
amine](/img/structure/B1454049.png)
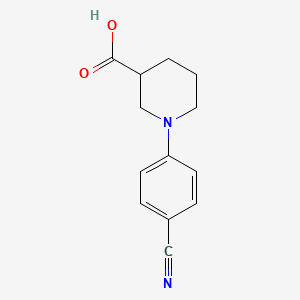

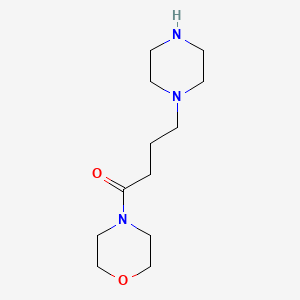
![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)